molecular formula C10H12ClN3 B13119162 2-((2-Amino-5-chlorobenzyl)(methyl)amino)acetonitrile

2-((2-Amino-5-chlorobenzyl)(methyl)amino)acetonitrile

Cat. No.: B13119162
M. Wt: 209.67 g/mol
InChI Key: BWXWOUZBJQZMMC-UHFFFAOYSA-N
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Description

2-((2-Amino-5-chlorobenzyl)(methyl)amino)acetonitrile is an organic compound with the molecular formula C10H12ClN3 It is a derivative of acetonitrile and contains both amino and chlorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Amino-5-chlorobenzyl)(methyl)amino)acetonitrile typically involves the reaction of 2-amino-5-chlorobenzyl chloride with methylamine in the presence of a base. The reaction is carried out in an organic solvent such as acetonitrile, and the product is isolated through crystallization or distillation .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((2-Amino-5-chlorobenzyl)(methyl)amino)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((2-Amino-5-chlorobenzyl)(methyl)amino)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((2-Amino-5-chlorobenzyl)(methyl)amino)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-Amino-5-chlorobenzyl)(methyl)amino)acetonitrile is unique due to the presence of both amino and chlorobenzyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C10H12ClN3

Molecular Weight

209.67 g/mol

IUPAC Name

2-[(2-amino-5-chlorophenyl)methyl-methylamino]acetonitrile

InChI

InChI=1S/C10H12ClN3/c1-14(5-4-12)7-8-6-9(11)2-3-10(8)13/h2-3,6H,5,7,13H2,1H3

InChI Key

BWXWOUZBJQZMMC-UHFFFAOYSA-N

Canonical SMILES

CN(CC#N)CC1=C(C=CC(=C1)Cl)N

Origin of Product

United States

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